2-Oxononan-1-amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

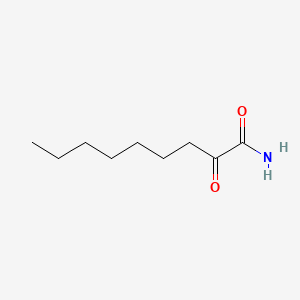

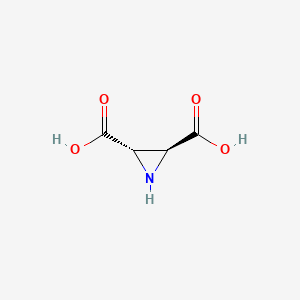

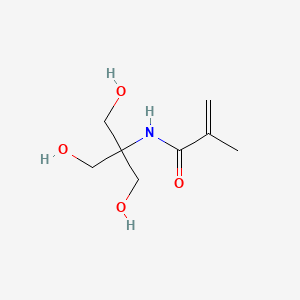

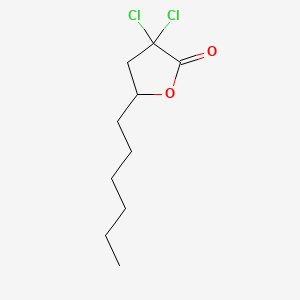

2-オキソノナンアミドは、分子式がC₉H₁₇NO₂である有機化合物です。これは、ノナン酸の誘導体であり、末端のカルボン酸基がアミド基に置き換わり、アミド窒素に隣接する炭素がケトンに酸化されています。

準備方法

合成経路と反応条件

2-オキソノナンアミドは、いくつかの方法で合成することができます。一般的な方法の1つは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いたノナンアミドの酸化です。この反応は通常、過酸化を防ぎ、ケトン基を選択的に形成するために、制御された条件を必要とします。

別の方法は、脱水条件下で2-オキソノナン酸をアンモニアまたはアミンと直接アミド化することです。この反応は、カルボジイミドなどの試薬を触媒として、またはマイクロ波照射を用いて反応速度と収率を高めることができます。

工業生産方法

工業的な設定では、2-オキソノナンアミドの生産には、担持金属触媒を用いたノナンアミドの連続フロー酸化が関与する可能性があります。この方法は、反応パラメータとスケーラビリティをよりよく制御することを可能にします。さらに、溶媒フリー条件やリサイクル可能な触媒などのグリーンケミストリーの原則を適用して、プロセスをより環境に優しいものにすることができます。

化学反応の分析

反応の種類

2-オキソノナンアミドは、次のようなさまざまな化学反応を起こします。

酸化: さらなる酸化により、カルボン酸が生成されます。

還元: ケトン基の還元により、ノナンアミドが生成されます。

置換: アミド基は求核置換反応に関与し、置換アミドを生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロアルカン、アシルクロリド。

生成される主な生成物

酸化: 2-オキソノナン酸。

還元: ノナンアミド。

置換: 使用した試薬に応じて、さまざまな置換アミド。

科学研究の応用

2-オキソノナンアミドは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成における中間体として使用されます。

生物学: 代謝経路と酵素相互作用における潜在的な役割について研究されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療的特性について調査されています。

産業: 特殊化学物質や材料の生産に使用されます。

科学的研究の応用

2-Oxononanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2-オキソノナンアミドが効果を発揮するメカニズムには、特定の分子標的との相互作用が関係しています。ケトン基は、水素結合や酵素や受容体との他の相互作用に関与し、それらの活性を調節する可能性があります。アミド基も水素結合を形成し、化合物の結合親和性と特異性に影響を与えます。

類似化合物の比較

2-オキソノナンアミドは、次のような他の類似化合物と比較することができます。

ノナンアミド: ケトン基を欠いており、特定の化学反応では反応性が低くなっています。

2-オキソノナン酸: アミドの代わりにカルボン酸基が含まれており、異なる化学的特性と反応性を示します。

2-オキソオクタナミド:

2-オキソノナンアミドの独自性は、ケトン基とアミド基の組み合わせにあり、さまざまな化学変換と用途のための汎用性の高いプラットフォームを提供します。

類似化合物との比較

2-Oxononanamide can be compared with other similar compounds such as:

Nonanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.

2-Oxononanoic Acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties and reactivity.

2-Oxooctanamide:

The uniqueness of 2-oxononanamide lies in its combination of a ketone and an amide group, providing a versatile platform for various chemical transformations and applications.

特性

CAS番号 |

85866-13-3 |

|---|---|

分子式 |

C9H17NO2 |

分子量 |

171.24 g/mol |

IUPAC名 |

2-oxononanamide |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(11)9(10)12/h2-7H2,1H3,(H2,10,12) |

InChIキー |

GGPGBWZFDWFGBZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)